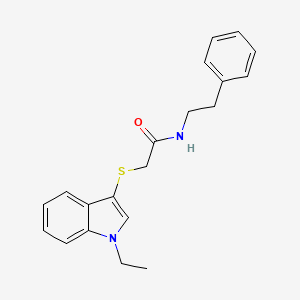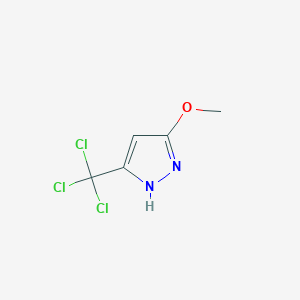
3-Methoxy-5-(trichloromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-5-(trichloromethyl)-1H-pyrazole, also known as Metconazole, is a fungicide that belongs to the triazole family. It is widely used in agriculture to protect crops from fungal infections. Metconazole has a unique chemical structure that makes it highly effective against a broad spectrum of fungi.
Mecanismo De Acción
3-Methoxy-5-(trichloromethyl)-1H-pyrazole works by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of membrane integrity, which ultimately results in the death of the fungal cell. 3-Methoxy-5-(trichloromethyl)-1H-pyrazole also has activity against enzymes involved in fungal cell wall synthesis, further contributing to its antifungal properties.
Biochemical and physiological effects:
3-Methoxy-5-(trichloromethyl)-1H-pyrazole has been shown to have minimal toxicity to humans and animals. It is rapidly metabolized and excreted from the body, with no accumulation in tissues. In plants, 3-Methoxy-5-(trichloromethyl)-1H-pyrazole is absorbed through the roots and translocated to the leaves, where it provides systemic protection against fungal infections. However, it can also have negative effects on non-target organisms, such as bees and other pollinators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methoxy-5-(trichloromethyl)-1H-pyrazole is a highly effective fungicide that can be used in a variety of experimental settings. Its broad spectrum of activity makes it useful for studying the effects of fungal infections on plants and animals. However, its use in laboratory experiments may be limited by its potential negative effects on non-target organisms, as well as its cost and availability.
Direcciones Futuras
There are several areas of research that could benefit from further investigation into 3-Methoxy-5-(trichloromethyl)-1H-pyrazole. One potential direction is the development of new formulations that are more environmentally friendly and less harmful to non-target organisms. Another area of interest is the potential use of 3-Methoxy-5-(trichloromethyl)-1H-pyrazole as an antifungal agent for human use. Further studies are needed to evaluate its safety and efficacy in this context. Additionally, research could focus on the development of new analogs of 3-Methoxy-5-(trichloromethyl)-1H-pyrazole with improved properties, such as increased potency or reduced toxicity.
Métodos De Síntesis
3-Methoxy-5-(trichloromethyl)-1H-pyrazole can be synthesized using a variety of methods. One of the most common methods involves reacting 3-methoxy-1H-pyrazole with trichloromethyl chloroformate in the presence of a base. The resulting product is then purified by column chromatography to obtain pure 3-Methoxy-5-(trichloromethyl)-1H-pyrazole.
Aplicaciones Científicas De Investigación
3-Methoxy-5-(trichloromethyl)-1H-pyrazole has been extensively studied for its fungicidal properties. It has been shown to be highly effective against a wide range of plant pathogens, including Fusarium, Botrytis, and Alternaria species. In addition, 3-Methoxy-5-(trichloromethyl)-1H-pyrazole has been found to have potential as an antifungal agent for human use. Studies have shown that it can inhibit the growth of Candida albicans, a common fungal pathogen that causes infections in humans.
Propiedades
IUPAC Name |
3-methoxy-5-(trichloromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3N2O/c1-11-4-2-3(9-10-4)5(6,7)8/h2H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAREHNUCWPCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=C1)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-3-(trichloromethyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-ethyl-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2960490.png)
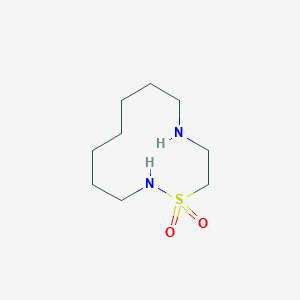
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B2960495.png)
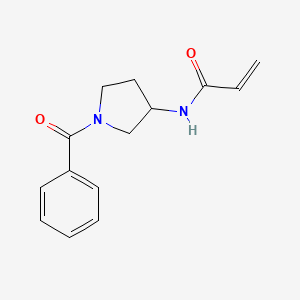

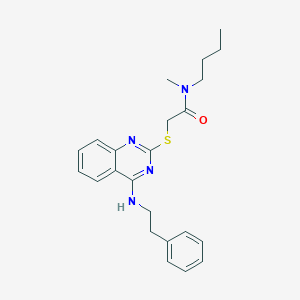
![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2960503.png)
![[2-Methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]amine](/img/structure/B2960504.png)

![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}oxane-4-carboxamide](/img/structure/B2960508.png)
![2-(4-butoxyphenyl)-5-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
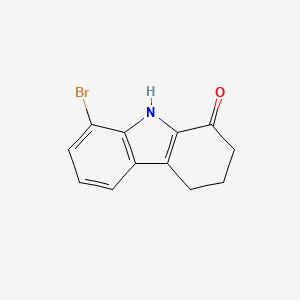
![Methyl 2-[(3-chloro-4-propan-2-ylbenzoyl)-(cyanomethyl)amino]acetate](/img/structure/B2960511.png)
